5-ethyl-N-[3-(6-methoxypyridazin-3-yl)phenyl]thiophene-2-sulfonamide 5-ethyl-N-[3-(6-methoxypyridazin-3-yl)phenyl]thiophene-2-sulfonamide
Brand Name: Vulcanchem
CAS No.: 903290-11-9
VCID: VC7341355
InChI: InChI=1S/C17H17N3O3S2/c1-3-14-7-10-17(24-14)25(21,22)20-13-6-4-5-12(11-13)15-8-9-16(23-2)19-18-15/h4-11,20H,3H2,1-2H3
SMILES: CCC1=CC=C(S1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC
Molecular Formula: C17H17N3O3S2
Molecular Weight: 375.46

5-ethyl-N-[3-(6-methoxypyridazin-3-yl)phenyl]thiophene-2-sulfonamide

CAS No.: 903290-11-9

VCID: VC7341355

Molecular Formula: C17H17N3O3S2

Molecular Weight: 375.46

* For research use only. Not for human or veterinary use.

5-ethyl-N-[3-(6-methoxypyridazin-3-yl)phenyl]thiophene-2-sulfonamide - 903290-11-9

Description

Molecular Formula

The molecular formula of 5-ethyl-N-[3-(6-methoxypyridazin-3-yl)phenyl]thiophene-2-sulfonamide is C15H16N4O2SC_{15}H_{16}N_{4}O_{2}S.

Molecular Weight

The molecular weight is approximately 320.37 g/mol.

Structural Representation

The structure of the compound can be represented by the following SMILES notation:

text
CCN(C(=O)S(=O)(=O)C1=CC=C(C=C1)C2=NN=C(C=C2)OC)C3=CC=CC=C3

IUPAC Name

The IUPAC name for this compound is:
5-ethyl-N-[3-(6-methoxypyridazin-3-yl)phenyl]thiophene-2-sulfonamide.

Synthetic Pathways

The synthesis of thiophene derivatives typically involves several methods, including:

  • Electrophilic Aromatic Substitution: This method can be employed to introduce various substituents on the thiophene ring.

  • Condensation Reactions: These reactions can facilitate the formation of the sulfonamide group, crucial for the biological activity of the compound.

Reaction Mechanisms

The mechanisms involved in synthesizing 5-ethyl-N-[3-(6-methoxypyridazin-3-yl)phenyl]thiophene-2-sulfonamide may include nucleophilic attacks on electrophilic centers in the pyridazine and thiophene rings, leading to the formation of the desired product.

Pharmacological Studies

Research indicates that thiophene derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity: Some studies suggest that compounds similar to 5-ethyl-N-[3-(6-methoxypyridazin-3-yl)phenyl]thiophene-2-sulfonamide possess significant antimicrobial properties.

  • Anticancer Potential: Preliminary investigations have shown that such compounds may inhibit cancer cell proliferation.

Mechanism of Action

The biological activity is often attributed to the ability of these compounds to interact with specific biological targets, potentially disrupting cellular processes or signaling pathways.

Therapeutic Uses

Given its structural characteristics, 5-ethyl-N-[3-(6-methoxypyridazin-3-yl)phenyl]thiophene-2-sulfonamide could be explored for:

  • Antibiotic Development: Targeting bacterial infections.

  • Cancer Treatment: Investigating its efficacy against various cancer types.

CAS No. 903290-11-9
Product Name 5-ethyl-N-[3-(6-methoxypyridazin-3-yl)phenyl]thiophene-2-sulfonamide
Molecular Formula C17H17N3O3S2
Molecular Weight 375.46
IUPAC Name 5-ethyl-N-[3-(6-methoxypyridazin-3-yl)phenyl]thiophene-2-sulfonamide
Standard InChI InChI=1S/C17H17N3O3S2/c1-3-14-7-10-17(24-14)25(21,22)20-13-6-4-5-12(11-13)15-8-9-16(23-2)19-18-15/h4-11,20H,3H2,1-2H3
Standard InChIKey BILSEVNKXHOIMS-UHFFFAOYSA-N
SMILES CCC1=CC=C(S1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC
Solubility not available
PubChem Compound 7553602
Last Modified Aug 19 2023

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